2-(Cyclopropylamino)pyrimidine-4-carboxylic acid
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Overview
Description
2-(Cyclopropylamino)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyclopropylamino group at the 2-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a pyrimidine derivative that has a suitable leaving group at the 2-position. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or copper, along with appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-(Cyclopropylamino)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The cyclopropylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The carboxylic acid group can also participate in binding interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylamino)pyridine-4-carboxylic acid
- 2-(Cyclopropylamino)pyrimidine-5-carboxylic acid
- 2-(Cyclopropylamino)-4-methylpyrimidine
Uniqueness
2-(Cyclopropylamino)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
2-(cyclopropylamino)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H9N3O2/c12-7(13)6-3-4-9-8(11-6)10-5-1-2-5/h3-5H,1-2H2,(H,12,13)(H,9,10,11) |
InChI Key |
TXJCXTBYLOAMNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
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